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molecular formula C10H8N2O2 B3358185 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-35-3

4-Benzoyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B3358185
M. Wt: 188.18 g/mol
InChI Key: OZURVBJPWKHWFG-UHFFFAOYSA-N
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Patent
US04405635

Procedure details

To 51 ml of nitrobenzene is added 1.68 g of 1,3-dihydro-2H-imidazol-2-one, 5.3 g of aluminum chloride and 3.1 g of benzoyl chloride. The mixture is stirred for 3 hours at 60° C. and poured into ice water. The solids are filtered, washed with ether and recrystallized twice from methyl alcohol-water to afford the title compound. M.P. 329°-30° C.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1)([O-])=O.[NH:10]1[CH:14]=[CH:13][NH:12][C:11]1=[O:15].[Cl-].[Al+3].[Cl-].[Cl-].[C:20](Cl)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:20]([C:14]1[NH:10][C:11](=[O:15])[NH:12][CH:13]=1)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
51 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
1.68 g
Type
reactant
Smiles
N1C(NC=C1)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized twice from methyl alcohol-water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1NC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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